molecular formula C9H7F2N3S B4687471 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B4687471
M. Wt: 227.24 g/mol
InChI Key: JLYILMGMKXSQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is a thiol derivative of triazole and is widely used in biochemical and physiological studies.

Mechanism of Action

The compound binds to the ATP-binding site of Hsp90 and inhibits its ATPase activity. This results in the destabilization of the client proteins and leads to their degradation via the proteasome pathway. The inhibition of Hsp90 by 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been shown to induce the degradation of various oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The compound has been shown to induce the degradation of various client proteins of Hsp90, leading to the inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells and has, therefore, been considered as a potential anticancer agent. The compound has also been shown to induce the degradation of mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to the restoration of its function in cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol in lab experiments include its high potency and specificity towards Hsp90. The compound has been extensively studied and has been shown to have a low toxicity profile. The limitations of using the compound include its low solubility in water, which can limit its application in certain experiments. The compound can also be unstable in certain solvents, which can lead to the formation of impurities.

Future Directions

The future directions for the use of 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol include its further optimization as an anticancer agent. The compound can be used in combination with other chemotherapeutic agents to improve its efficacy. The compound can also be used in the study of the role of Hsp90 in various cellular processes, such as protein folding and degradation. The compound can also be used in the study of other chaperone proteins and their role in various diseases.

Scientific Research Applications

The compound has been extensively used in scientific research as a potent inhibitor of the enzyme Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of various client proteins. Inhibition of Hsp90 has been shown to induce apoptosis in cancer cells and is, therefore, a promising target for cancer therapy. 4-(2,4-difluorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has also been used as a tool compound in the study of the role of Hsp90 in the regulation of various cellular processes.

properties

IUPAC Name

4-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3S/c1-5-12-13-9(15)14(5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYILMGMKXSQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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